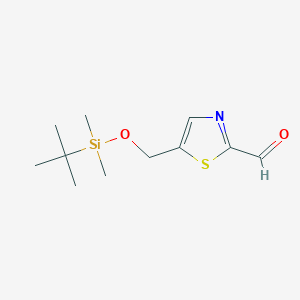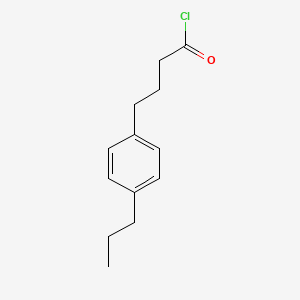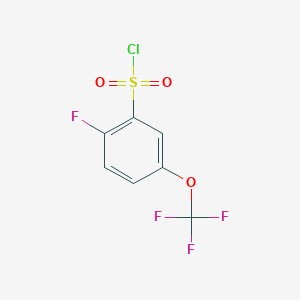
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Vue d'ensemble
Description
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzenesulfonyl chloride moiety, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction can be represented as follows:
C7H3F4O3S+SOCl2→C7H3ClF4O3S+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate derivatives.
Medicinal Chemistry: This compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the modification of polymers and other materials to enhance their properties.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The presence of electron-withdrawing fluorine and trifluoromethoxy groups enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the fluorine atom at the ortho position.
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which significantly influence its reactivity and applications. The combination of these functional groups enhances its electrophilicity and makes it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNWSWWIAWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
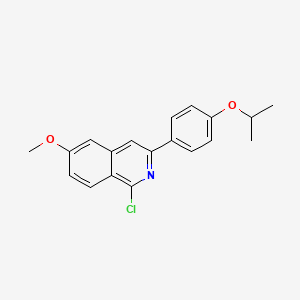
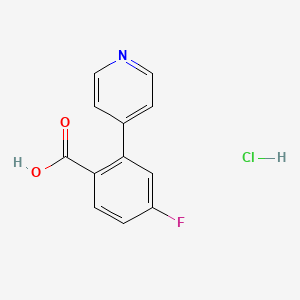

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)


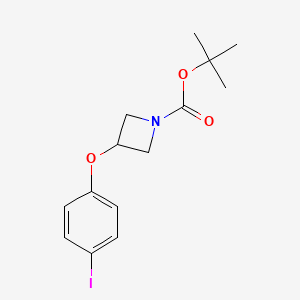
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
